

chemical structure and properties of tuberonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tuberonic acid*

Cat. No.: *B149402*

[Get Quote](#)

An In-depth Technical Guide to **Tuberonic Acid**: Chemical Structure, Properties, and Biological Signaling

Introduction

Tuberonic acid (TA) is a naturally occurring plant hormone belonging to the jasmonate family of oxylipins, which are fatty acid-derived signaling molecules crucial for plant growth, development, and defense.^{[1][2]} Structurally, it is a hydroxylated derivative of jasmonic acid, specifically (+)-12-hydroxy-7-isojasmonic acid.^{[1][3]} First identified for its potent ability to induce tuber formation in potato plants (*Solanum tuberosum*), its role extends to various physiological processes, including root development, stress response, and defense against pathogens.^{[2][4]} In many biological systems, **tuberonic acid** exists as its glycoside, **tuberonic acid** glucoside (TAG), which is considered a primary tuber-inducing stimulus.^[2] This guide provides a detailed overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies for **tuberonic acid**, aimed at researchers in plant science, natural product chemistry, and drug development.

Chemical Structure and Identifiers

Tuberonic acid is an oxo monocarboxylic acid featuring a cyclopentanone ring with two side chains.^[1] The precise stereochemistry is critical for its biological activity.

- IUPAC Name: 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid^{[1][4]}

- Molecular Formula: C₁₂H₁₈O₄[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Molecular Weight: 226.27 g/mol [\[1\]](#)[\[4\]](#)
- Synonyms: (+)-12-hydroxy-7-isojasmonic acid, 12OHJA, TA[\[1\]](#)[\[3\]](#)

Identifier	Value	Reference
CAS Number	124649-26-9	[1] [4] [5]
PubChem CID	6443968	[1]
ChEBI ID	CHEBI:133220	[1]
InChI Key	RZGFUGXQKMEMOO-SZXTZRQCSA-N	[4]
Canonical SMILES	C1CC(=O)C(C1CC(=O)O)CC=CCCO	[4]

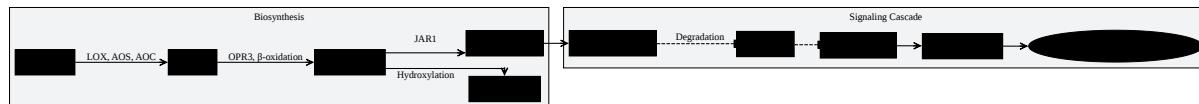
Physicochemical Properties

The following table summarizes key physical and chemical properties of **tuberonic acid**. Note that some values are computed estimates.

Property	Value	Reference
Density	1.156 g/cm ³	[5]
Boiling Point	429.5 °C at 760 mmHg	[5]
Flash Point	227.7 °C	[5]
Vapor Pressure	3.52E-09 mmHg at 25°C	[5]
LogP	1.38510	[5]
Polar Surface Area	74.6 Å ²	[1]
Refractive Index	1.514	[5]

Biological Activity and Signaling Pathway

Tuberonic acid is a key signaling molecule in plants, primarily involved in the jasmonate (JA) signaling cascade. This pathway is integral to regulating defense responses against herbivores and pathogens, as well as developmental processes.[4][6]


4.1 Key Biological Functions

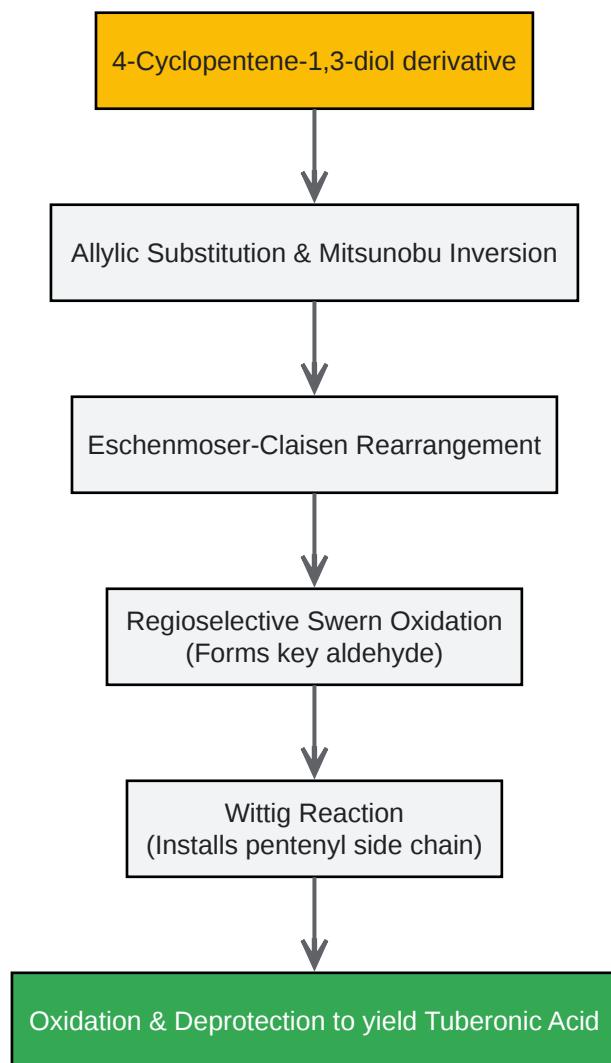
- Tuber Formation: TA and its glucoside (TAG) are potent inducers of tuberization in potatoes. [2][4]
- Growth Regulation: It influences root development by stimulating growth and branching.[4] It can also act as a regulator of seed germination, either promoting or inhibiting it depending on the plant species and concentration.[4]
- Defense Response: As a jasmonate, TA activates plant defense mechanisms, leading to the production of anti-feedant and antimicrobial secondary metabolites.[4]
- Stress Response: TA helps plants adapt to abiotic stresses such as drought and high salinity by modulating physiological processes like stomatal closure and the expression of stress-responsive genes.[4]

4.2 Jasmonate Biosynthesis and Signaling Pathway

Tuberonic acid is synthesized as part of the octadecanoid pathway. The process begins in the chloroplast with the release of α -linolenic acid from membrane lipids. This precursor is converted through a series of enzymatic steps to 12-oxophytodienoic acid (OPDA), which is then transported to the peroxisome. In the peroxisome, OPDA is reduced and undergoes β -oxidation to form jasmonic acid (JA). **Tuberonic acid** is subsequently formed via the hydroxylation of jasmonic acid.[7]

The signaling cascade is initiated when the biologically active form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1). This binding event triggers the ubiquitination and subsequent degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2, MYB, WRKY), allowing them to activate the expression of a wide array of jasmonate-responsive genes that mediate the physiological responses.[6][7]

[Click to download full resolution via product page](#)


Diagram 1: Jasmonate Biosynthesis and Signaling Pathway.

Experimental Protocols and Methodologies

Detailed, step-by-step protocols for the synthesis and isolation of **tuberonic acid** are not readily available in publicly accessible literature. The following sections outline general and conceptual methodologies based on established chemical principles and procedures for similar jasmonates.

5.1 Conceptual Workflow for Chemical Synthesis

The stereoselective synthesis of **tuberonic acid** can be achieved from chiral building blocks. One reported strategy begins with (1R)-acetate of 4-cyclopentene-1,3-diol and involves several key transformations to construct the core structure and side chains with the correct stereochemistry.^{[8][9]}

[Click to download full resolution via product page](#)

Diagram 2: Conceptual workflow for **tuberonic acid** synthesis.

5.2 General Methodology for Isolation and Purification

This protocol provides a general framework for extracting and purifying **tuberonic acid** and related jasmonates from plant tissues, such as potato leaves.[\[2\]](#)[\[10\]](#)

- Homogenization and Extraction:
 - Flash-freeze approximately 0.5-1.0 g of fresh plant tissue in liquid nitrogen and grind to a fine powder.

- Extract the powder with 10 mL of a methanol/water/acetic acid solution (e.g., 80:19:1 v/v/v).
- Add an internal standard if quantitative analysis is required.
- Agitate the mixture at 4°C for at least 1 hour.
- Centrifuge at 4,000 x g for 10 minutes and collect the supernatant.
- Solid-Phase Extraction (SPE) Purification:
 - Condition a C18 SPE cartridge (e.g., 500 mg) by washing with methanol followed by water.
 - Load the supernatant onto the conditioned C18 cartridge.
 - Wash the cartridge with a non-polar solvent (e.g., 5% methanol) to remove interfering compounds.
 - Elute the jasmonates with a more polar solvent, such as 60-80% methanol.[10] A sequential elution may be used to separate different jasmonates.[10]
 - Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
- High-Performance Liquid Chromatography (HPLC) Fractionation (Optional):
 - For higher purity, the dried extract can be reconstituted and fractionated using reversed-phase HPLC on a C18 column.
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.
 - Detection: UV detector at 210 nm.
 - Collect fractions corresponding to the retention time of a **tuberonic acid** standard.

5.3 Analytical Methodology: LC-MS/MS Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of **tuberonic acid**.

- Chromatography: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to achieve chromatographic separation.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive or negative mode. In positive mode, the pseudomolecular ion $[M+H]^+$ is observed at m/z 227.1278.[11]
 - Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
 - Fragmentation: The MS/MS fragmentation of the parent ion (m/z 227) yields characteristic product ions. Key fragments reported include m/z 209.1172 $[M+H-H_2O]^+$, 191.1065 $[M+H-2H_2O]^+$, and 163.1117.[11] This fragmentation pattern is crucial for unambiguous identification.

Conclusion and Future Directions

Tuberonic acid is a vital plant hormone with significant roles in regulating development and mediating responses to environmental cues. Its structural relationship to jasmonic acid places it at the center of a complex signaling network that is a prime target for agricultural and biotechnological applications. Future research should focus on elucidating the specific enzymes responsible for its biosynthesis from jasmonic acid, identifying unique downstream targets of its signaling, and exploring its potential as a natural growth regulator to improve crop resilience and yield. Furthermore, the development of robust and scalable synthetic protocols is essential for enabling more detailed pharmacological and physiological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (±)-Tuberonic Acid (~90%) | CymitQuimica [cymitquimica.com]
- 4. Buy Tuberonic acid | 124649-26-9 [smolecule.com]
- 5. tuberonic acid | CAS#:124649-26-9 | Chemsoc [chemsrc.com]
- 6. Jasmonic Acid Signaling Pathway in Plants | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical structure and properties of tuberonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149402#chemical-structure-and-properties-of-tuberonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com